ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyridine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole and pyridine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole ring and have various biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring and are important in biological systems.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate, which are used as anthelmintics.
The uniqueness of this compound lies in its combination of these three moieties, which can result in a diverse range of biological activities and applications.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 4-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26N4O2/c1-3-28-22(27)26-13-11-25(12-14-26)21(17-7-6-10-23-15-17)20-16(2)24-19-9-5-4-8-18(19)20/h4-10,15,21,24H,3,11-14H2,1-2H3 |
InChI Key |
ATNTWFJFUQKWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
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